molecular formula C14H11N3O3S B4059808 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Cat. No.: B4059808
M. Wt: 301.32 g/mol
InChI Key: VHMMWTUEPSERRB-UHFFFAOYSA-N
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Description

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the dehydrative cyclization of 1,2-diacylhydrazines . Various oxidizing agents can be used in this process, such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-accelerated solvent-free conditions to enhance efficiency and yield. For instance, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent is a notable method .

Chemical Reactions Analysis

Types of Reactions

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, lead tetraacetate.

    Reducing Agents: Sodium borohydride.

    Dehydrating Agents: Sulfuric acid, phosphorus oxychloride (POCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unique due to its combination of the 1,3,4-oxadiazole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Properties

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c15-21(18,19)12-8-4-7-11(9-12)14-17-16-13(20-14)10-5-2-1-3-6-10/h1-9H,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMMWTUEPSERRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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